![molecular formula C16H23N3O B14202149 (3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one CAS No. 922719-27-5](/img/structure/B14202149.png)
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various scientific fields This compound features a pyrrolidin-2-one core with a phenylmethyl group substituted at the 3-position and a 4-methylpiperazin-1-yl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable amino acid derivative.
Introduction of the Phenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenylmethyl halide reacts with the pyrrolidin-2-one core in the presence of a Lewis acid catalyst.
Attachment of the 4-Methylpiperazin-1-yl Group: This can be accomplished through nucleophilic substitution reactions, where the phenyl ring is functionalized with a leaving group, followed by reaction with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones to alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent, anti-inflammatory compound, or central nervous system modulator.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one: can be compared with other pyrrolidin-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its structural features can be exploited for drug design and development.
Eigenschaften
CAS-Nummer |
922719-27-5 |
|---|---|
Molekularformel |
C16H23N3O |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
(3S)-3-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23N3O/c1-18-8-10-19(11-9-18)15-5-3-2-4-13(15)12-14-6-7-17-16(14)20/h2-5,14H,6-12H2,1H3,(H,17,20)/t14-/m1/s1 |
InChI-Schlüssel |
VLRNGEYXRNXMKH-CQSZACIVSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=CC=CC=C2C[C@H]3CCNC3=O |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=CC=C2CC3CCNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


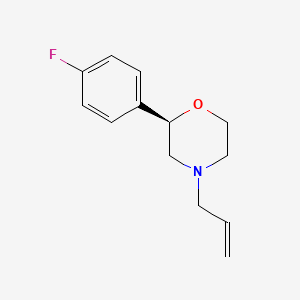


![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)

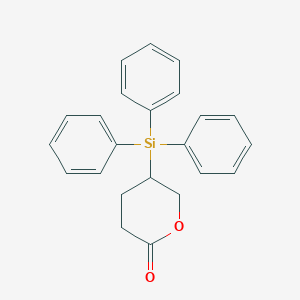
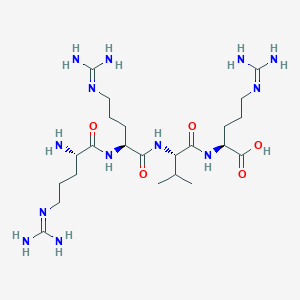
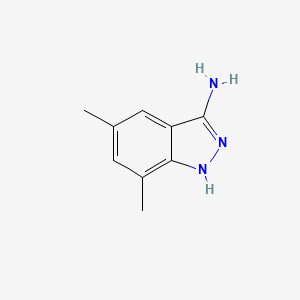
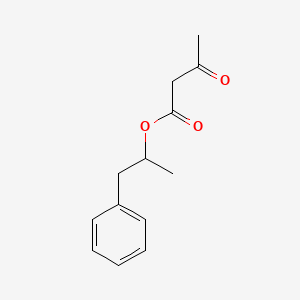
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)

![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
